molecular formula C34H46N2O9S B14163484 Belladonnine bisulfate monohydrate CAS No. 5908-89-4

Belladonnine bisulfate monohydrate

Cat. No.: B14163484
CAS No.: 5908-89-4
M. Wt: 658.8 g/mol
InChI Key: RDFVUAKFQVGDJQ-UHFFFAOYSA-N
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Description

Belladonnine bisulfate monohydrate is a derivative of belladonnine, a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).

Preparation Methods

Synthetic Routes and Reaction Conditions

Belladonnine bisulfate monohydrate can be synthesized through the cyclization of apoatropine, a dimer of atropic acid belladonnic, and N-methyl tropine belladonnate. The reaction typically involves the use of ethyl acetate as a solvent, and the product is obtained as crystals with a melting point of 129°C .

Industrial Production Methods

Industrial production of this compound involves the extraction of belladonnine from plants of the Solanaceae family, followed by its conversion to the bisulfate monohydrate form. This process includes purification steps such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Belladonnine bisulfate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Belladonnine bisulfate monohydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of belladonnine bisulfate monohydrate involves its interaction with muscarinic receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors. It acts as a competitive antagonist, blocking the binding of acetylcholine and thereby inhibiting its effects. This mechanism is similar to that of other tropane alkaloids, such as atropine and scopolamine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to belladonnine bisulfate monohydrate include:

Uniqueness

This compound is unique due to its specific chemical structure and the presence of the bisulfate monohydrate group, which may influence its solubility and reactivity compared to other tropane alkaloids. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

5908-89-4

Molecular Formula

C34H46N2O9S

Molecular Weight

658.8 g/mol

IUPAC Name

1-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-O-phenyl 4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;sulfuric acid;hydrate

InChI

InChI=1S/C34H42N2O4.H2O4S.H2O/c1-35-23-12-13-24(35)19-22(18-23)34(33(38)40-27-8-4-3-5-9-27)17-16-30(29-10-6-7-11-31(29)34)32(37)39-28-20-25-14-15-26(21-28)36(25)2;1-5(2,3)4;/h3-11,22-26,28,30H,12-21H2,1-2H3;(H2,1,2,3,4);1H2

InChI Key

RDFVUAKFQVGDJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)C3(CCC(C4=CC=CC=C43)C(=O)OC5CC6CCC(C5)N6C)C(=O)OC7=CC=CC=C7.O.OS(=O)(=O)O

Origin of Product

United States

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